molecular formula C12H9NO4S B8341377 5-(4-Acetoxybenzylidene)thiazolidine-2,4-dione

5-(4-Acetoxybenzylidene)thiazolidine-2,4-dione

Cat. No.: B8341377
M. Wt: 263.27 g/mol
InChI Key: AYESDWSJUSTNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Acetoxybenzylidene)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H9NO4S and its molecular weight is 263.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C12H9NO4S/c1-7(14)17-9-4-2-8(3-5-9)6-10-11(15)13-12(16)18-10/h2-6H,1H3,(H,13,15,16)

InChI Key

AYESDWSJUSTNGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture comprising 200 g of p-hydroxybenzaldehyde, 229 g of thiazolidine-2,4-dione, 280 g of sodium acetate and 660 ml of dimethylacetamide was stirred at 150° for one hour. It was then cooled, and 540 ml of dimethylacetamide and 370 ml of acetic anhydride were added to the reaction mixture. The resulting mixture was then stirred at 50° C. for 1.5 hours, after which it was poured into water. The solid which precipitated was collected by filtration, washed with water, and dried over anhydrous sodium sulfate, to give 390 g of the title compound, melting at between 238° C. and 240° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
229 g
Type
reactant
Reaction Step Two
Quantity
280 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
370 mL
Type
reactant
Reaction Step Five
Quantity
540 mL
Type
solvent
Reaction Step Five
Quantity
660 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture comprising 200 g of -hydroxybenzaldehyde, 22 g of thiazolidine-2,4-dione, 280 g of sodium acetate and 660 ml of dimethylacetamide was stirred at 150° for 1 hour. It was then cooled, and 540 ml of dimethylacetamide and 370 ml of acetic anhydride were added to the reaction mixture. The resulting mixture was then stirred at 50° C. for 1.5 hours, after which it was poured into water. The solid which precipitated was collected by filtration, washed with water, and dried over anhydrous sodium sulfate, to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
280 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
370 mL
Type
reactant
Reaction Step Five
Quantity
540 mL
Type
solvent
Reaction Step Five
Quantity
660 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.